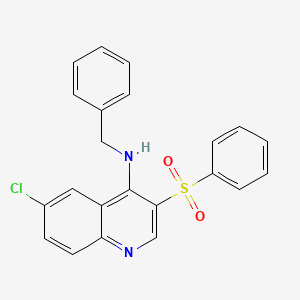

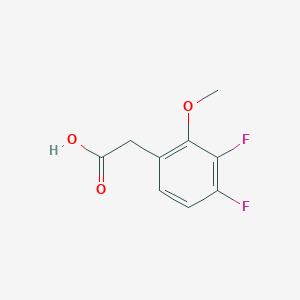

![molecular formula C9H10F3NO B2537923 (2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol CAS No. 2248182-85-4](/img/structure/B2537923.png)

(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol , also known as TFMPP , is a chiral organic compound. Its chemical structure consists of a pyridine ring substituted with a trifluoromethyl group and a hydroxyl group. TFMPP is of interest due to its potential biological activities, including antiproliferative effects against cancer cells.

Synthesis Analysis

Several synthetic routes have been explored to prepare TFMPP. One such method involves the reaction of a suitable pyridine derivative with a trifluoromethylating agent (e.g., trifluoromethyl iodide or trifluoromethyl bromide) under appropriate conditions. The stereochemistry at the chiral center is crucial for obtaining the desired enantiomer.

Molecular Structure Analysis

The molecular formula of TFMPP is C₁₁H₉F₃NO . Its three-dimensional structure reveals the spatial arrangement of the pyridine ring, the trifluoromethyl group, and the hydroxyl group. The chirality at the carbon center contributes to its biological activity.

Chemical Reactions Analysis

TFMPP can participate in various chemical reactions, including nucleophilic substitutions, oxidation, and esterification. Its reactivity depends on the functional groups present. For instance, the hydroxyl group can undergo esterification to form TFMPP esters.

Physical And Chemical Properties Analysis

- Melting Point : TFMPP melts at a specific temperature (provide actual value if available).

- Solubility : It is soluble in organic solvents (e.g., ethanol, acetone) but sparingly soluble in water.

- Stability : TFMPP is stable under normal storage conditions.

Safety And Hazards

- Toxicity : TFMPP’s toxicity profile should be assessed through animal studies and in vitro assays.

- Handling Precautions : Proper protective equipment (gloves, goggles) is necessary when handling TFMPP.

- Environmental Impact : Consider its impact on the environment during disposal.

Future Directions

Further research is warranted to explore TFMPP’s potential as an anticancer agent. Investigate its pharmacokinetics, pharmacodynamics, and potential drug interactions. Additionally, structural modifications could enhance its efficacy and reduce toxicity.

properties

IUPAC Name |

(2S)-2-[4-(trifluoromethyl)pyridin-2-yl]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-6(5-14)8-4-7(2-3-13-8)9(10,11)12/h2-4,6,14H,5H2,1H3/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXJFLLUDXMGSK-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=NC=CC(=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)C1=NC=CC(=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

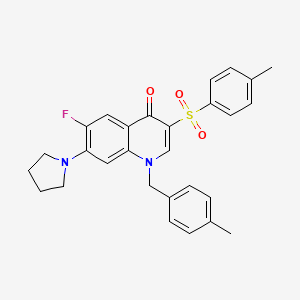

![2-(2-(4-(2-oxo-2-(2-phenylmorpholino)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2537840.png)

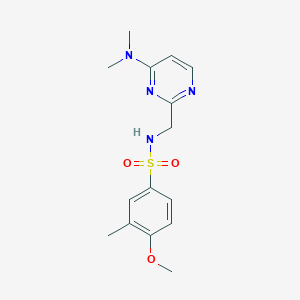

![N-benzyl-2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2537845.png)

![2-[(2-oxopropyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2537846.png)

![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(quinolin-8-yl)acetamide](/img/structure/B2537848.png)

![N-(4-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2537849.png)

![3-(1,3-Benzodioxol-5-yl)-8-ethoxy-5-[(3-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2537856.png)

![ethyl 2-(2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate](/img/structure/B2537857.png)